molecular formula C13H13N3O2S B2671110 5-{[(3,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 1021228-92-1

5-{[(3,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B2671110
CAS No.: 1021228-92-1
M. Wt: 275.33
InChI Key: YHTXQQUPDUDULU-UHFFFAOYSA-N
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Description

5-{[(3,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a molecular formula of C23H24N4O3S This compound is characterized by its unique structure, which includes a diazinane ring, a sulfanylidene group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 3,5-dimethylphenylamine with a suitable diazinane precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems to monitor and control the reaction parameters such as temperature, pressure, and pH is common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(3,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halides, alkoxides; often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted diazinane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{[(3,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[(3,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(3,5-dimethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
  • 5-[(2-methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
  • 5-[[(3-chlorophenyl)amino]methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Uniqueness

What sets 5-{[(3,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione apart from similar compounds is its specific substitution pattern and the presence of the dimethylphenyl group, which can influence its reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-[(3,5-dimethylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-7-3-8(2)5-9(4-7)14-6-10-11(17)15-13(19)16-12(10)18/h3-6H,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNATYMDUIKNHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=CC2=C(NC(=S)NC2=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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